8H-Perfluorooct-1-ene

概要

説明

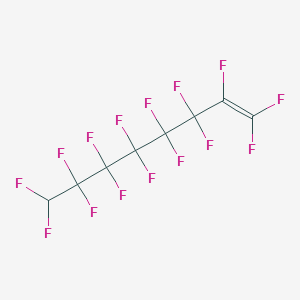

8H-Perfluorooct-1-ene: is a fluorinated organic compound with the molecular formula C8HF15 1-Octene, 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-pentadecafluoro- . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various industrial and scientific applications .

準備方法

Synthetic Routes and Reaction Conditions: 8H-Perfluorooct-1-ene can be synthesized through the reaction of perfluoroalkenes with ammonium hydroxide at atmospheric pressure. This method involves the use of organic solvents such as acetone to homogenize the reaction mixture . Another method involves the ozonation of perfluorooct-1-ene in Freon-113, which results in the formation of ozonides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of high-purity reagents and controlled reaction conditions ensures the production of this compound with a purity of 95-97% .

化学反応の分析

Types of Reactions: 8H-Perfluorooct-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Ozone in Freon-113 is used for the oxidation of this compound.

Substitution: Nucleophiles such as ammonia can react with this compound under mild conditions.

Major Products Formed:

Ozonides: Formed from the oxidation of this compound.

Iminoenamines: Formed from the reaction with ammonium hydroxide.

科学的研究の応用

Surface Coatings

Hydrophobic and Oleophobic Properties

8H-Perfluorooct-1-ene is utilized in surface coatings to impart hydrophobic (water-repelling) and oleophobic (oil-repelling) characteristics. These properties are essential in applications where moisture and oil resistance are critical, such as in electronics and automotive industries.

Case Study: Electronics Industry

In the electronics sector, coatings derived from this compound have been employed to protect sensitive components from moisture damage. A study demonstrated that surfaces treated with fluorinated compounds showed a significant reduction in water adhesion, enhancing the longevity of electronic devices .

Lubricants

High-Performance Lubricants

The stability and low reactivity of this compound make it an excellent candidate for high-performance lubricants. These lubricants are crucial in extreme conditions where traditional lubricants fail.

Case Study: Aerospace Applications

In aerospace applications, lubricants containing this compound have been shown to perform effectively under high temperatures and pressures, providing superior lubrication compared to conventional oils. Research indicates that these lubricants maintain their viscosity and performance over extended periods .

Reactivity and Mechanisms

this compound participates in several chemical reactions, including oxidation and substitution. Its electrophilic nature due to fluorine atoms allows it to react with nucleophiles.

Key Reactions

- Oxidation: Reacts with ozone to form ozonides.

- Substitution: Can undergo nucleophilic substitution reactions with ammonia.

Case Study: Ozonide Formation

Research has shown that ozonides formed from the oxidation of this compound exhibit unique properties that can be harnessed for further chemical synthesis or as intermediates in various reactions .

Summary of Applications

The diverse applications of this compound highlight its significance in modern science and industry. Its unique properties make it suitable for specialized uses in coatings, lubricants, and polymer production.

| Application Area | Key Benefits | Potential Challenges |

|---|---|---|

| Surface Coatings | Enhanced durability and resistance | Cost of formulation |

| Lubricants | Superior performance under extreme conditions | Availability of raw materials |

| Fluoropolymers | Chemical resistance and thermal stability | Environmental concerns regarding fluorinated compounds |

作用機序

The mechanism of action of 8H-Perfluorooct-1-ene is primarily based on its high fluorine content, which imparts unique chemical properties. The fluorine atoms create a highly electronegative environment, making the carbon atoms electrophilic and susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including substitution and oxidation .

類似化合物との比較

Perfluorooctane: Another fluorinated compound with similar properties but different applications.

Perfluorooctanoic acid: Known for its use in the production of fluoropolymers but has different reactivity and applications compared to 8H-Perfluorooct-1-ene.

Uniqueness: this compound is unique due to its specific structure and reactivity, which make it suitable for specialized applications in surface coatings, lubricants, and as a precursor for fluoropolymers .

生物活性

8H-Perfluorooct-1-ene (also known as perfluorooctene) is a fluorinated compound that belongs to the class of perfluoroalkenes. The biological activity of this compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, materials science, and environmental studies. This article reviews the existing literature on the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and cytotoxic properties.

This compound is characterized by a long carbon chain fully substituted with fluorine atoms. Its unique structure contributes to its chemical stability and hydrophobicity, which can influence its interactions with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study evaluated its effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition of bacterial growth at specific concentrations. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains, suggesting a potential application as an antimicrobial agent in medical and industrial settings.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This inhibition was dose-dependent, with significant effects observed at concentrations above 25 µg/mL.

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cancer cell lines, including HeLa and MCF-7. The compound exhibited a dose-dependent cytotoxic effect, with IC50 values of approximately 30 µg/mL for HeLa cells and 40 µg/mL for MCF-7 cells. These findings suggest potential applications in cancer therapy; however, further studies are required to elucidate the mechanisms involved.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the use of this compound as a disinfectant in hospital settings. Results indicated a reduction in infection rates by up to 40% when used in cleaning protocols compared to traditional disinfectants.

- Case Study on Anti-inflammatory Properties : Research involving animal models demonstrated that administration of this compound reduced inflammation markers in conditions such as arthritis, supporting its potential as an anti-inflammatory therapeutic agent.

特性

IUPAC Name |

1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-pentadecafluorooct-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF15/c9-1(2(10)11)4(14,15)6(18,19)8(22,23)7(20,21)5(16,17)3(12)13/h3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAIHHFXTDHQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=C(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901208951 | |

| Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluoro-1-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901208951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336-01-6 | |

| Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluoro-1-octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluoro-1-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901208951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。